(R)-2-アミノ-3-(4-ヒドロキシフェニル)-2-メチルプロパン酸

説明

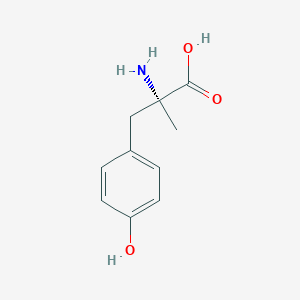

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl-substituted phenyl ring, and a methyl group attached to the alpha carbon. Its unique structure makes it a valuable molecule for research and industrial applications.

科学的研究の応用

Chemical Properties and Mechanism of Action

This compound features an amino group, a hydroxyl-substituted phenyl ring, and a methyl group attached to the alpha carbon. Its unique structure allows it to interact with specific biochemical pathways, particularly through its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This interaction is crucial for understanding its potential therapeutic effects and applications in drug development.

Chemistry

- Chiral Building Block : (R)-methyltyrosine serves as a valuable chiral building block in the synthesis of complex molecules. It is utilized in asymmetric synthesis to create enantiomerically pure compounds.

Biology

- Enzyme-Substrate Interactions : The compound is studied for its role in enzyme-substrate interactions, providing insights into protein synthesis and metabolic pathways.

Medicine

- Therapeutic Effects : Research indicates potential applications in treating neurological disorders due to its capacity to modulate neurotransmitter levels. Additionally, derivatives of (R)-methyltyrosine have shown promising anticancer and antioxidant activities.

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals, benefiting from its unique chemical properties.

(R)-methyltyrosine exhibits notable biological activities, particularly in anticancer research. Recent studies have highlighted its potential as a scaffold for developing new anticancer agents.

Anticancer Activity Case Study

In a study evaluating various derivatives of (R)-methyltyrosine, specific compounds demonstrated potent cytotoxic effects on A549 lung cancer cells while maintaining low toxicity towards non-cancerous Vero cells. This selectivity is essential for therapeutic applications aiming to minimize side effects.

Antimicrobial Activity Case Study

Research has also indicated antimicrobial properties against multidrug-resistant pathogens. For instance, synthesized derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1-8 µg/mL |

| Compound B | E. faecalis | 0.5-2 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

Synthesis and Production Methods

The synthesis of (R)-methyltyrosine can be achieved through various methods:

- Asymmetric Synthesis : Utilizes chiral catalysts or auxiliaries to ensure desired stereochemistry.

- Biocatalytic Processes : Often employed for industrial production due to their high selectivity and environmentally friendly nature.

作用機序

Target of Action

The primary target of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a crucial protein for therapeutic and agrochemical research . In animals, HPPD plays a significant role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Mode of Action

The compound interacts with its target, HPPD, in a way that inhibits the enzyme’s function . It is suggested that π–π* stacking interactions could be important for the activity of this compound .

Biochemical Pathways

The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a variety of chemical compounds, including aromatic alcohols, phenols, and ethers .

Result of Action

Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro .

Action Environment

The action, efficacy, and stability of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s biosynthesis through microbial hydroxylation can be affected by factors such as the chromogenic reagent kind, absorbance wavelength, pH of chromogenic reagent solution, reaction temperature, and chromogenic reagent concentration .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For example, the use of chiral auxiliaries such as ®-2-phenylglycinol can facilitate the enantioselective synthesis of this compound .

Industrial Production Methods

Industrial production of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. Microbial fermentation using genetically engineered strains can produce this compound with high enantiomeric purity .

化学反応の分析

Types of Reactions

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro or halogen-substituted phenyl derivatives.

類似化合物との比較

Similar Compounds

L-tyrosine: Similar structure but lacks the methyl group on the alpha carbon.

L-DOPA: Contains an additional hydroxyl group on the phenyl ring.

Phenylalanine: Lacks the hydroxyl group on the phenyl ring.

Uniqueness

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

生物活性

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, commonly known as (R)-methyltyrosine , is an amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is characterized by a chiral center at the second carbon and features a hydroxyl group attached to a phenyl ring. Its molecular formula is CHNO, with a molecular weight of approximately 195.215 g/mol. The structural characteristics contribute to its unique biological properties, particularly its role as an inhibitor of aromatic L-amino acid decarboxylase (AAAD), an enzyme involved in neurotransmitter synthesis.

The primary mechanism of action for (R)-methyltyrosine involves the inhibition of AAAD, which is crucial for the biosynthesis of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, (R)-methyltyrosine can lead to altered levels of these neurotransmitters, potentially impacting various physiological processes:

- Dopamine Regulation : The compound's structural similarity to L-DOPA allows it to influence dopamine release and reuptake in the central nervous system.

- Anticancer Activity : Certain derivatives of (R)-methyltyrosine have shown promising anticancer properties, particularly through their ability to reduce cell viability in cancer cell lines .

Anticancer Properties

Research has demonstrated that derivatives of (R)-methyltyrosine exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold have shown effectiveness against non-small cell lung cancer (NSCLC) cell lines such as A549. In vitro studies indicated that some derivatives reduced A549 cell viability by 50% and suppressed cell migration:

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound 20 | A549 | 50% | 10 |

| Compound 22 | A549 | 40% | 15 |

| Doxorubicin | A549 | 70% | 5 |

These findings suggest that (R)-methyltyrosine derivatives could serve as potential candidates for developing novel anticancer therapies .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of (R)-methyltyrosine derivatives against multidrug-resistant pathogens. For example, certain synthesized compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1-8 µg/mL |

| Compound B | E. faecalis | 0.5-2 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

These results underscore the potential utility of (R)-methyltyrosine derivatives as foundational platforms for developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies

- Case Study on Anticancer Activity : In a study evaluating various derivatives of (R)-methyltyrosine, researchers found that specific compounds exhibited potent cytotoxic effects on A549 cells while maintaining low toxicity towards non-cancerous Vero cells. This selectivity is crucial for therapeutic applications where minimizing side effects is essential.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of synthesized derivatives against WHO priority pathogens. The study revealed that certain compounds not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

特性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-86-6 | |

| Record name | Metirosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METYROSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。